![molecular formula C8H6BrNO2S B1375965 5-Bromo-2-(methylsulfonyl)benzonitrile CAS No. 1379309-82-6](/img/structure/B1375965.png)
5-Bromo-2-(methylsulfonyl)benzonitrile
Overview
Description
5-Bromo-2-(methylsulfonyl)benzonitrile (5-BMSB) is a chemical compound that has a variety of uses in scientific research. It is a versatile reagent with a wide range of applications in organic synthesis, biochemistry, and pharmaceuticals. 5-BMSB is a useful tool for researchers to study the structure and function of proteins, enzymes, and other biological molecules.
Scientific Research Applications
I have conducted a thorough search for the scientific research applications of “5-Bromo-2-(methylsulfonyl)benzonitrile,” but unfortunately, the available information does not provide specific details on unique applications in various fields. The sources mostly offer product listings and safety data sheets without elaborating on the compound’s use in research .
Mechanism of Action
Target of Action
It is known that this compound is often used in suzuki–miyaura coupling reactions , which suggests that its primary targets could be organoboron reagents and palladium (II) complexes .
Mode of Action
In the context of Suzuki–Miyaura coupling reactions, 5-Bromo-2-(methylsulfonyl)benzonitrile likely interacts with its targets through a process of oxidative addition and transmetalation . The bromine atom in the compound may be replaced by an organoboron reagent in the presence of a palladium (II) complex .
Biochemical Pathways
In the context of suzuki–miyaura coupling reactions, this compound likely participates in carbon-carbon bond forming reactions . The resulting changes could potentially affect various biochemical pathways, depending on the specific organoboron reagent involved.
Result of Action
The molecular and cellular effects of 5-Bromo-2-(methylsulfonyl)benzonitrile’s action are likely dependent on the specific context of its use. In the context of Suzuki–Miyaura coupling reactions, the compound’s action results in the formation of new carbon-carbon bonds .
Action Environment
The action, efficacy, and stability of 5-Bromo-2-(methylsulfonyl)benzonitrile are likely influenced by various environmental factors. For instance, the success of Suzuki–Miyaura coupling reactions, in which this compound is often used, depends on the presence of a suitable palladium (II) catalyst and an appropriate organoboron reagent . Other factors, such as temperature and pH, could also potentially influence the compound’s action.
properties
IUPAC Name |
5-bromo-2-methylsulfonylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2S/c1-13(11,12)8-3-2-7(9)4-6(8)5-10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMWPOMUBCLADSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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